4-chloro-N-[(E)-(3-pyridin-4-ylpyrazol-4-ylidene)amino]aniline
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Overview
Description
The compound with the identifier “4-chloro-N-[(E)-(3-pyridin-4-ylpyrazol-4-ylidene)amino]aniline” is a chemical substance listed in the PubChem database. This compound is used in various scientific research applications and has unique properties that make it valuable in different fields.
Preparation Methods
The preparation methods for this compound involve specific synthetic routes and reaction conditions. One common method includes the use of sodium dodecyl sulfate-assisted sample preparation, which is particularly useful in proteomics applications . This method involves the removal of sodium dodecyl sulfate from peptide samples through ion substitution-mediated precipitation using potassium chloride, resulting in excellent peptide recovery .
Chemical Reactions Analysis
The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phosgene and imidazole under anhydrous conditions . The major products formed from these reactions include imidazolium chloride and the crystalline product in high yield .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis . In biology, it is used in proteomics applications to facilitate the preparation of samples for LC-MS/MS analyses . In medicine, it is used for its antifibrinolytic properties to reduce or prevent hemorrhagic episodes . In industry, it is used in the preparation of various chemical derivatives .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of plasminogen activation. It binds to several distinct sites on the plasminogen molecule, including low-affinity and high-affinity sites, which are involved in its binding to fibrin . This competitive and reversible inhibition prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis .
Comparison with Similar Compounds
Similar compounds to “4-chloro-N-[(E)-(3-pyridin-4-ylpyrazol-4-ylidene)amino]aniline” include tranexamic acid and aminocaproic acid. Tranexamic acid is a synthetic derivative of lysine used as an antifibrinolytic, and it is approximately ten times more potent than aminocaproic acid . Aminocaproic acid works by inhibiting plasminogen activators and has similar antifibrinolytic properties . The uniqueness of “this compound” lies in its specific binding sites and its effectiveness in various applications compared to these similar compounds.
Properties
IUPAC Name |
4-chloro-N-[(E)-(3-pyridin-4-ylpyrazol-4-ylidene)amino]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5/c15-11-1-3-12(4-2-11)18-19-13-9-17-20-14(13)10-5-7-16-8-6-10/h1-9,18H/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLAFMOCJVIZSN-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C=NN=C2C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/2\C=NN=C2C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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